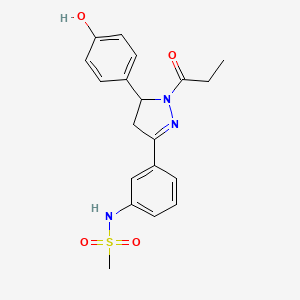

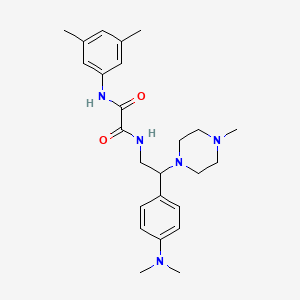

![molecular formula C18H19N3O2 B3015710 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034265-90-0](/img/structure/B3015710.png)

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

- Regioselectivity in Synthesis : Pyrazolo[1,5-a]pyrimidine derivatives, related to 4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide, are noted for their biomedical importance and photophysical properties in materials science. They are synthesized via reactions with 1,3-biselectrophilic reagents, indicating a broad utility in organic and medicinal chemistry (Moustafa et al., 2022).

Bioorganic and Medicinal Chemistry

- Glucokinase Activation for Diabetes Treatment : A study identified a potent glucokinase activator, structurally similar to this compound, demonstrating efficacy in increasing glucose uptake and reducing blood glucose levels, with potential applications in type 2 diabetes treatment (Park et al., 2014).

- Cancer Imaging Agent Synthesis : A compound with a structure related to this compound was synthesized for use as a PET agent in imaging B-Raf(V600E) in cancers, demonstrating the applicability of similar compounds in cancer diagnosis and treatment planning (Wang et al., 2013).

Antiviral and Anticancer Research

- Antiavian Influenza Virus Activity : Benzamide-based 5-aminopyrazoles, akin to this compound, showed significant antiviral activities against bird flu influenza H5N1, highlighting their potential in antiviral research (Hebishy et al., 2020).

- Inhibition of Cancer Pathways : New benzamide derivatives, structurally related to the chemical , showed promise in activating p53 and TRAIL-inducing death pathways in cancer cells, indicating potential for cancer therapeutics (Raffa et al., 2019).

Wirkmechanismus

Target of Action

Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit antitrypanosomal activity , suggesting that they may target enzymes or proteins involved in the life cycle of Trypanosoma species.

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines are purine analogues , which suggests that they might interfere with purine biochemical reactions. This could potentially disrupt the synthesis of nucleic acids, thereby inhibiting the growth and proliferation of cells.

Biochemical Pathways

These include HMG-CoA reductase , COX-2 , AMP phosphodiesterase , and KDR kinase . The inhibition of these enzymes can disrupt various cellular processes, including cholesterol synthesis, inflammation, cyclic AMP signaling, and angiogenesis, respectively.

Result of Action

Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may exhibit similar effects, such as inhibiting cell growth and proliferation, particularly in the context of antitrypanosomal activity .

Eigenschaften

IUPAC Name |

4-butoxy-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-2-3-12-23-17-6-4-14(5-7-17)18(22)20-15-9-11-21-16(13-15)8-10-19-21/h4-11,13H,2-3,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUFOJHRAPZZNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=NN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

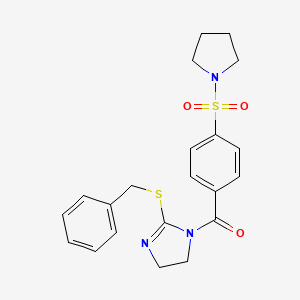

![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)

![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)

![N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3015637.png)

![(2R,4R,5R,6S)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B3015643.png)

![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)

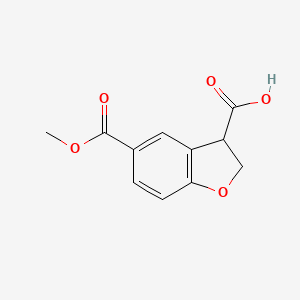

![ethyl N-[(1-amino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B3015646.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)